3-(1-Bromovinyl)-2,5-dimethylthiophene
Description
3-(1-Bromovinyl)-2,5-dimethylthiophene is a brominated thiophene derivative characterized by a thiophene ring substituted with methyl groups at the 2- and 5-positions and a 1-bromovinyl group at the 3-position. Its molecular formula is C₈H₉BrS, with a molecular weight of 217.13 g/mol (estimated).
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
3-(1-bromoethenyl)-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H9BrS/c1-5-4-8(6(2)9)7(3)10-5/h4H,2H2,1,3H3 |
InChI Key |
JCPCPXHUAUGNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)-2,5-dimethylthiophene can be achieved through various methods. One common approach involves the bromination of 2,5-dimethylthiophene followed by a vinylation reaction. The bromination step typically uses N-bromosuccinimide (NBS) in the presence of light or a radical initiator to selectively brominate the thiophene ring. The subsequent vinylation can be carried out using a palladium-catalyzed coupling reaction with a vinyl halide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromovinyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Thiophenes: Formed through substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions.
Scientific Research Applications
3-(1-Bromovinyl)-2,5-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(1-Bromovinyl)-2,5-dimethylthiophene in chemical reactions involves the activation of the bromovinyl group, which can undergo nucleophilic substitution or coupling reactions. The thiophene ring provides stability and electronic properties that facilitate these reactions.
Comparison with Similar Compounds
2,5-Dimethylthiophene (CAS: 638-02-8)
3,5-Dimethylthiophene
- Structure : Methyl groups at 3- and 5-positions.
- Properties: Similar molecular weight (112.19 g/mol) to 2,5-dimethylthiophene . No log P or toxicity data provided, but steric differences may alter reactivity compared to the 2,5-isomer.
- Applications : Utilized as an intermediate in chemical manufacturing, though specific applications are less documented .
3-(Bromomethyl)-2,5-dimethylthiophene (CAS: 1343418-75-6)
- Structure : Bromomethyl group at the 3-position instead of bromovinyl.
- Properties :
- Applications: Potential use in Suzuki-Miyaura coupling reactions, though specific data are unavailable .
Thiophene Derivatives with α-Glucosidase Inhibition Activity
Table 1: Comparative Data for Thiophene Derivatives
*Estimated based on structural analogs.
Key Observations:
Reactivity : The bromovinyl group in this compound may enhance electrophilicity compared to methyl or bromomethyl substituents, favoring participation in cross-coupling reactions.
Safety: 2,5-Dimethylthiophene requires precautions against flammability and vapor ignition .
The bromovinyl derivative’s activity remains unexplored.
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